methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a cyclopentathiophene moiety. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine with a suitable cyclopentathiophene derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) and carried out in a solvent like supercritical carbon dioxide at elevated temperatures (150-190°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrimidine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This can lead to the modulation of various biological processes, such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3H-imidazo[4,5-b]pyridine-6-carboxylate
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Uniqueness
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its fused triazolopyrimidine and cyclopentathiophene rings, which impart distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H15N5O3S/c1-8-6-10(21-16(19-8)17-7-18-21)13(22)20-14-12(15(23)24-2)9-4-3-5-11(9)25-14/h6-7H,3-5H2,1-2H3,(H,20,22) |
InChI Key |
HPXQNQFXRMUVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
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